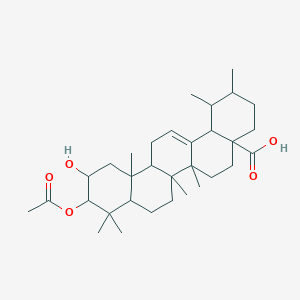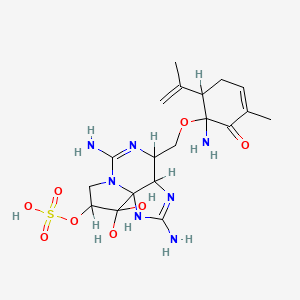
Arachidoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidoside is an organic compound belonging to the class of catechins, which are a type of flavonoid polyphenol. Catechins are known for their antioxidant properties and are commonly found in various plants, including nuts. This compound has been detected in nuts, making it a potential biomarker for the consumption of these foods .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arachidoside typically involves the combination of anthocyanin (aglycone) with various sugars through glycosidic bonds . The specific reaction conditions and reagents used in the synthesis of this compound are not well-documented in the literature. general methods for synthesizing catechins involve the use of organic solvents and catalysts to facilitate the glycosidic bond formation.
Industrial Production Methods
Industrial production of this compound may involve the extraction of catechins from natural sources such as nuts, followed by purification processes to isolate this compound. Techniques such as chromatography and crystallization are commonly used in the purification of catechins.
化学反应分析
Types of Reactions
Arachidoside, like other catechins, can undergo various chemical reactions, including:
Oxidation: Catechins are prone to oxidation, which can lead to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert catechins into their corresponding reduced forms.
Substitution: Catechins can undergo substitution reactions, where functional groups on the catechin moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of catechins include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield reduced catechin derivatives.
科学研究应用
Arachidoside has several scientific research applications, including:
Chemistry: this compound is studied for its antioxidant properties and its potential use in synthesizing other flavonoid compounds.
Biology: Research on this compound includes its role in plant metabolism and its potential as a biomarker for nut consumption.
Medicine: this compound’s antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
作用机制
The mechanism of action of Arachidoside involves its antioxidant properties, which help neutralize free radicals and prevent oxidative damage to cells. The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. By interacting with these targets, this compound can modulate cellular responses to oxidative stress and inflammation .
相似化合物的比较
Arachidoside is similar to other catechins such as epicatechin, catechin, and epigallocatechin gallate. These compounds share similar antioxidant properties and are found in various plants. this compound is unique in its specific structure and its presence in nuts, which distinguishes it from other catechins commonly found in tea and other sources .
List of Similar Compounds
- Epicatechin
- Catechin
- Epigallocatechin gallate
- Proanthocyanidins
This compound’s unique presence in nuts and its specific antioxidant properties make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHJXXLBWQXMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
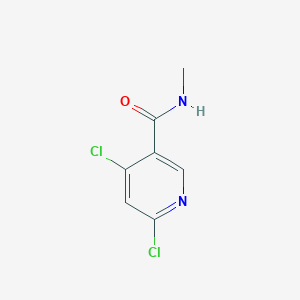
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)

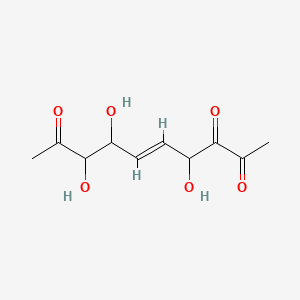
![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
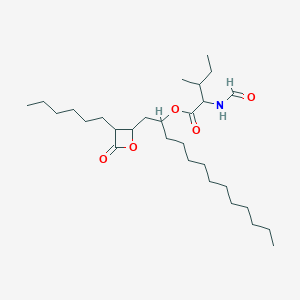
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
